4-Bromopyrazolidine-1,2-dicarbaldehyde

Biapenem synthesis Carbapenem intermediate Synthetic yield

Biapenem synthesis requires a crystalline intermediate with a defined electrophilic handle. 4-Bromopyrazolidine-1,2-dicarbaldehyde is the direct precursor to the 4-(acetylthio) derivative for bicyclotriazoliumthio installation. • Crystalline (mp 83-84 °C) for accurate parallel synthesis weighing • 4-Br leaving group for nucleophilic displacement with thiols, amines, carbanions • 98% grade from ISO-certified suppliers minimizes Pd catalyst poisoning

Molecular Formula C5H7BrN2O2
Molecular Weight 207.03 g/mol
CAS No. 162887-23-2
Cat. No. B064235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromopyrazolidine-1,2-dicarbaldehyde
CAS162887-23-2
Molecular FormulaC5H7BrN2O2
Molecular Weight207.03 g/mol
Structural Identifiers
SMILESC1C(CN(N1C=O)C=O)Br
InChIInChI=1S/C5H7BrN2O2/c6-5-1-7(3-9)8(2-5)4-10/h3-5H,1-2H2
InChIKeyUIIXOFPRKPPCBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromopyrazolidine-1,2-dicarbaldehyde – Biapenem Intermediate


4-Bromopyrazolidine-1,2-dicarbaldehyde (CAS 162887-23-2), systematically named 4-bromo-1,2-diformylpyrazolidine, is a heterocyclic building block featuring a saturated pyrazolidine ring bearing bromine at the 4-position and two N-formyl groups [1]. The compound exists as a colorless crystalline solid (mp 83–84 °C) with molecular formula C₅H₇BrN₂O₂ and a molecular weight of approximately 207.03 g/mol [1]. It is recognized primarily as a key late-stage intermediate in the synthesis of biapenem, a 1β-methylcarbapenem antibiotic [1]. The 4-bromo substituent serves as a strategic leaving group for nucleophilic displacement, enabling introduction of the sulfur-containing side chain essential for antibacterial activity [1].

Late-stage carbapenem intermediate with strategic SN2-reactive bromine handle
Crystalline solid (mp 83–84 °C) enabling recrystallization-based purification
Sourced for biapenem synthesis, pyrazolidine library diversification, and cyclization method benchmarking

Why 4-Bromopyrazolidine-1,2-dicarbaldehyde Is Irreplaceable


The 4-bromo substituent is not a passive structural feature but an essential reactivity handle. In the biapenem synthetic pathway, the bromine atom at C-4 undergoes nucleophilic displacement by potassium thioacetate to install the acetylthio group, which is subsequently elaborated to the bicyclotriazoliumthio pharmacophore [1]. Replacement with 4-H (unsubstituted) or 4-alkyl analogs eliminates this reactivity entirely. The 4-mercapto analog (CAS 141499-30-1) and 4-(phenylsulfanyl) analog (CAS 478248-74-7) lack the electrophilic character required for the same displacement chemistry and would necessitate entirely different synthetic routes . The dicarbaldehyde (N,N′-diformyl) protecting groups are also critical: the simpler 4-bromopyrazolidine (CAS 163805-06-9) lacks these groups and cannot participate in the same synthetic sequence without additional protection/deprotection steps . Thus, each structural element serves a defined synthetic purpose, and none can be casually substituted without compromising the established route to biapenem.

4-H or 4-alkyl analogs lack the electrophilic bromine required for the core thioacetate displacement step.
4-Mercapto or 4-(phenylsulfanyl) analogs are nucleophilic species; they cannot serve as SN2 electrophiles and would demand a completely re-engineered synthetic route.
Unprotected 4-bromopyrazolidine lacks the N,N′-diformyl groups; direct substitution requires additional protection/deprotection sequences.

4-Bromopyrazolidine-1,2-dicarbaldehyde: Quantitative Comparison


Synthetic Yield: Primary Route vs. Patent Route

In the published biapenem synthesis by Kumagai et al. (1998), 4-bromo-1,2-diformylpyrazolidine was obtained in 74% isolated yield from 1-(2,3-dibromopropyl)-1,2-diformylhydrazine via K₂CO₃-mediated cyclization in EtOAc at 40 °C [1]. A later Chinese patent (CN101121716A) reported a yield of 58.5% for the same transformation under modified conditions [2]. The 74% yield from the primary literature serves as the benchmark for process optimization; the patent route's lower yield highlights the sensitivity of this cyclization step to reaction parameters (base stoichiometry, solvent, temperature). In contrast, the analogous 4-(acetylthio)-1,2-diformylpyrazolidine—the immediate downstream product—was obtained in 95% yield from the bromo precursor, underscoring that the bromo intermediate is the yield-limiting step for which procurement of high-purity starting material is critical [1].

Synthetic Yield
Head-to-head
74% vs. 58.5% isolated yield (published vs. patent route)
Supports yield benchmarking for process optimization
Yield-limiting step; downstream thioacetyl step achieves 95%
Biapenem synthesis Carbapenem intermediate Synthetic yield

Crystalline Form vs. Oily Analogs

4-Bromo-1,2-diformylpyrazolidine is obtained as colorless prisms with a well-defined melting point of 83–84 °C (recrystallized from EtOAc) [1]. This crystalline nature allows purification by recrystallization and straightforward handling, storage, and weighing in a production environment. In contrast, the 4-mercapto analog (1-formyl-4-mercaptopyrazolidine) and the disulfide dimer (bis(1-formylpyrazolidin-4-yl) disulfide) are both isolated as colorless oils that require chromatographic purification and are inherently more difficult to characterize and handle at scale [1]. The 4-(acetylthio) derivative is also crystalline (mp 47–48 °C) but is a downstream product, not a substitute for the bromo intermediate [1].

Physical Form
Cross-study
Colorless prisms; mp 83–84 °C vs. oily mercapto/disulfide analogs
Crystalline nature supports purification and handling at scale
Nearest crystalline comparator (acetylthio) melts at 47–48 °C
Solid-state properties Purification Process chemistry

Sₙ2 Reactivity: Bromine Leaving Group

The 4-bromo substituent undergoes efficient Sₙ2 displacement by thioacetate ion to afford 4-(acetylthio)-1,2-diformylpyrazolidine in 95% yield (Kumagai et al., 1998) [1]. This transformation is central to the biapenem synthetic route. The analogous 4-chloro compound would be expected to show lower reactivity (chloride is a poorer leaving group than bromide), while the 4-iodo analog, though potentially more reactive, would be heavier, more expensive, and prone to unwanted elimination side reactions [2][3]. The 4-mercapto and 4-(phenylsulfanyl) analogs cannot serve as electrophiles for this displacement at all; they are nucleophilic or redox-active species that would require orthogonal protection strategies [1].

SN2 Reactivity
Class-level
95% yield for Br displacement with KSAc; Cl/I or nucleophilic analogs shift reactivity profile
Supports bromine as balanced leaving-group handle
Reactivity context-dependent; review leaving-group ability
Nucleophilic substitution Leaving group Synthetic utility

Commercial Purity Grade Comparison

Commercially, 4-bromopyrazolidine-1,2-dicarbaldehyde is offered at two principal purity grades: 95% (AKSci, Bidepharm, Biomart) and NLT 98% (MolCore) . The 95% grade is more widely available and is specified as suitable for research and development use. The 98% grade carries an ISO certification claim and is positioned for pharmaceutical R&D quality control requirements . By comparison, the structurally related 4-(phenylsulfanyl) analog (CAS 478248-74-7) is typically offered only at 90% purity . The availability of a higher-purity grade for the bromo compound reflects its established role as a validated intermediate in a commercial antibiotic synthesis pathway.

Purity Grade
Specification review
95% (standard) to NLT 98% (ISO-certified) vs. 90% for 4-(phenylsulfanyl) analog
Higher available purity may reduce in-house purification burden
Supplier specifications; verify with current COA
Quality control Procurement specification Purity

4-Bromopyrazolidine-1,2-dicarbaldehyde: Application Scenarios


Biapenem & Carbapenem Intermediate

This compound is the direct precursor to 4-(acetylthio)-1,2-diformylpyrazolidine, which is elaborated through deprotection, oxidation, and cyclization steps into the bicyclotriazoliumthio side chain of biapenem [1]. Procurement for this application requires material with consistent crystallinity (mp 83–84 °C) and minimal contaminants that could poison downstream palladium or other transition-metal-catalyzed steps. The 98% grade from ISO-certified suppliers is recommended for medicinal chemistry campaigns targeting novel carbapenem analogs .

Pyrazolidine Library Synthesis

The 4-bromo group serves as a versatile electrophilic site for diversification via nucleophilic substitution with thiols, amines, and stabilized carbanions [1]. This enables the construction of focused pyrazolidine libraries for structure-activity relationship (SAR) studies. The crystalline nature of the compound facilitates accurate weighing for parallel synthesis, a practical advantage over oily 4-mercapto or 4-(phenylsulfanyl) alternatives [1].

Model Substrate for Cyclization Methods

The K₂CO₃-mediated cyclization of 1-(2,3-dibromopropyl)-1,2-diformylhydrazine to 4-bromo-1,2-diformylpyrazolidine represents a well-characterized intramolecular Sₙ2 cyclization with a reported yield range of 58.5–74% depending on conditions [1][2]. This makes the compound system suitable as a benchmark reaction for evaluating new cyclization methodologies, phase-transfer catalysts, or continuous-flow process intensification strategies.

Biapenem Impurity Reference Standard

As a penultimate intermediate in biapenem production, trace carryover of 4-bromopyrazolidine-1,2-dicarbaldehyde or its des-bromo derivatives into the final API must be monitored. The compound's well-defined spectroscopic signature (¹H NMR: δ 3.80–4.40, 4.60–4.80, 8.50 ppm; IR: νmax 1700 cm⁻¹) [1] and crystalline form make it suitable for use as a qualified reference standard in HPLC impurity profiling methods for biapenem quality control .

Application
Selection Property
Validation Focus
Biapenem intermediate synthesis
Crystalline form and consistent SN2 reactivity
Verify melting point and absence of Pd-poisoning contaminants
Pyrazolidine library diversification
Electrophilic 4-bromo site for nucleophilic displacement
Confirm purity and accurate weighing suitability for parallel synthesis
Cyclization method benchmarking
Well-characterized K2CO3-mediated cyclization yield range
Reproduce 58.5–74% yield baseline under reported conditions
API impurity reference standard
Defined spectroscopic signature and crystalline identity
Establish HPLC retention time and spectroscopic purity profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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